molecular formula C13H12F2N2O2 B2949163 6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid CAS No. 2248407-65-8

6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid

Cat. No. B2949163
CAS RN: 2248407-65-8
M. Wt: 266.248
InChI Key: KUAPTYZQRRCJAZ-UHFFFAOYSA-N
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Description

The compound “6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid” is a complex organic molecule. It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . This compound is part of a class of molecules known as succinate dehydrogenase inhibitors (SDHIs), which are used as fungicides .


Synthesis Analysis

The synthesis of this compound is not straightforward due to its complex structure. The synthesis of similar compounds has been reported, which involves the use of multiple difluoromethylation reagents . The synthesis of these compounds often relies on unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a difluoromethyl group attached to a pyrrol ring, which is further attached to a pyridine ring with a carboxylic acid group . The exact molecular weight and other properties would depend on the specific isomers and the presence of any additional functional groups.


Chemical Reactions Analysis

As a derivative of pyridinecarboxylic acid, this compound is likely to be highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific isomers and the presence of any additional functional groups. For similar compounds, properties such as melting point, molecular weight, and solubility have been reported .

Mechanism of Action

This compound is part of a class of molecules known as succinate dehydrogenase inhibitors (SDHIs), which are used as fungicides . SDHIs inhibit the succinate dehydrogenase enzyme, which is involved in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For similar compounds, hazards such as flammability, toxicity, and reactivity have been reported .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods for the synthesis of difluoromethylated compounds . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area could focus on developing more efficient and selective methods for the synthesis of difluoromethylated compounds, as well as exploring their potential applications in various fields.

properties

IUPAC Name

6-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-7-5-10(12(14)15)8(2)17(7)11-4-3-9(6-16-11)13(18)19/h3-6,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAPTYZQRRCJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=C(C=C2)C(=O)O)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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